5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide
Description
The compound 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide features a benzamide core with three key substituents:
- A 2-fluoro group on the benzene ring (position 2).
- A sulfonyl-linked tetrahydrothiophene-1,1-dioxide moiety at position 3.
- A furan-2-ylmethyl group attached to the amide nitrogen.
However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structural analogs.
Properties
Molecular Formula |
C16H16FNO6S2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H16FNO6S2/c17-15-4-3-12(26(22,23)13-5-7-25(20,21)10-13)8-14(15)16(19)18-9-11-2-1-6-24-11/h1-4,6,8,13H,5,7,9-10H2,(H,18,19) |
InChI Key |
UQUVRHMPOMBFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfonyl group and the furan-2-ylmethyl group. Common reagents used in these reactions include sulfonyl chlorides, fluorinating agents, and furan derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The sulfonyl and fluorine groups play crucial roles in these interactions, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
